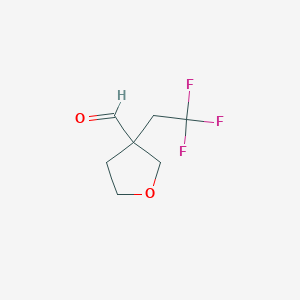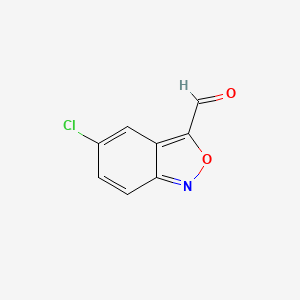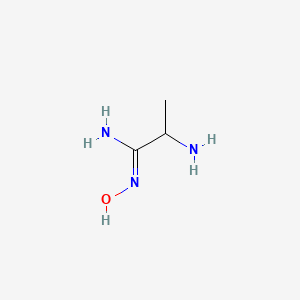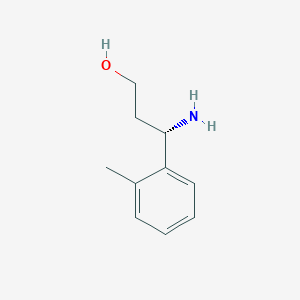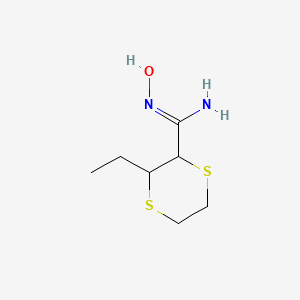
3-Ethyl-N'-hydroxy-1,4-dithiane-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide is a chemical compound with the molecular formula C7H14N2OS2 and a molecular weight of 206.33 g/mol . This compound is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. The compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide typically involves the reaction of ethylamine with a dithiane derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a simpler hydrocarbon structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dithiane ring plays a crucial role in its reactivity and binding properties .
Comparison with Similar Compounds
1,3-Dithiane: Another dithiane derivative with similar reactivity but different structural properties.
2-Ethyl-1,3-dithiane: A closely related compound with a different substitution pattern.
Uniqueness: 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide is unique due to its specific substitution pattern and the presence of a hydroxy group, which imparts distinct chemical and biological properties compared to other dithiane derivatives .
Properties
Molecular Formula |
C7H14N2OS2 |
|---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
3-ethyl-N'-hydroxy-1,4-dithiane-2-carboximidamide |
InChI |
InChI=1S/C7H14N2OS2/c1-2-5-6(7(8)9-10)12-4-3-11-5/h5-6,10H,2-4H2,1H3,(H2,8,9) |
InChI Key |
TVTRYISVKYAXPD-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1C(SCCS1)/C(=N/O)/N |
Canonical SMILES |
CCC1C(SCCS1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


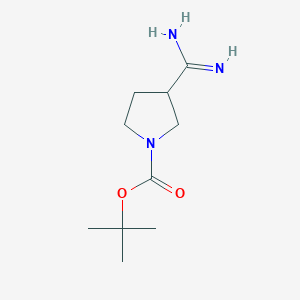
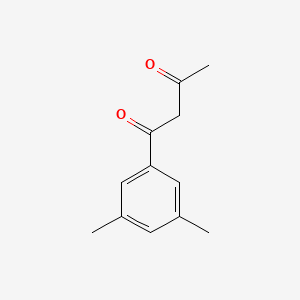
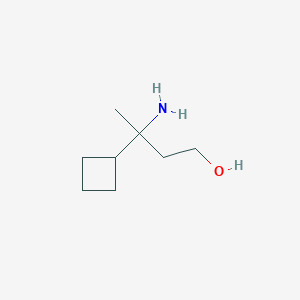

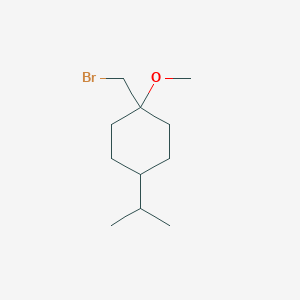

![1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B15273141.png)
![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
![1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol](/img/structure/B15273148.png)
